(S)-(-)-1,2-Epithiododecane

Description

BenchChem offers high-quality (S)-(-)-1,2-Epithiododecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-1,2-Epithiododecane including the price, delivery time, and more detailed information at info@benchchem.com.

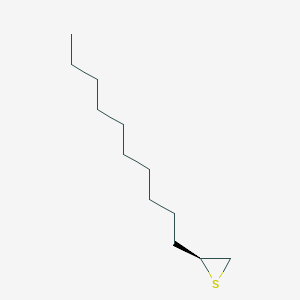

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-decylthiirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24S/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKMUVCLRNFYKO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H]1CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583815 | |

| Record name | (2S)-2-Decylthiirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308103-61-9 | |

| Record name | (2S)-2-Decylthiirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(-)-1,2-Epithiododecane CAS number and structure

This guide is structured as a high-level technical monograph designed for application scientists and synthetic chemists. It prioritizes actionable synthesis protocols, stereochemical integrity, and functional applications over generic descriptions.

Chiral Sulfur-Heterocycles in Surface Chemistry and Polymer Synthesis

Chemical Identity & Structural Profile[1][2][3][4][5]

(S)-(-)-1,2-Epithiododecane is a chiral episulfide (thiirane) characterized by a three-membered sulfur-containing ring fused to a lipophilic decyl chain. Unlike its oxygen analogue (epoxide), the thiirane ring exhibits distinct reactivity due to the lower electronegativity and higher polarizability of sulfur, making it a superior candidate for heavy-metal surface passivation and nucleophilic ring-opening polymerization (ROP).

Core Data Table

| Parameter | Technical Specification |

| Systematic Name | (2S)-2-Decylthiirane |

| Common Name | (S)-1,2-Epithiododecane |

| Molecular Formula | C₁₂H₂₄S |

| Molecular Weight | 200.39 g/mol |

| Chiral Precursor CAS | 6309-39-3 ((S)-1,2-Epoxydodecane) |

| Racemic Analogue CAS | 26473-56-1 (Generic 1,2-Epithiododecane) |

| Physical State | Clear, colorless liquid |

| Predicted LogP | ~6.5 (High Lipophilicity) |

| Refractive Index | |

| Stereochemistry | (S)-Configuration (Retention from (S)-Epoxide via Thiourea method) |

Structural Visualization

The molecule consists of a C12 backbone where C1 and C2 form the thiirane ring. The (S)-configuration at C2 dictates the spatial arrangement of the alkyl tail relative to the sulfur bridge.

Caption: Connectivity of the thiirane ring showing the chiral center at C2 anchored to the lipophilic tail.

Synthesis & Stereochemical Control

Because the specific enantiomer is rarely stocked in bulk catalogs, synthesis from the chiral epoxide is the industry-standard "Self-Validating" protocol. The transformation uses thiourea, which is favored for its high stereospecificity (retention of configuration for terminal epoxides) and ease of handling compared to highly toxic phosgene-based routes.

Reaction Mechanism (The "Why")

The conversion of (S)-1,2-epoxydodecane to (S)-1,2-epithiododecane using thiourea proceeds via a cyclic mechanism.

-

Attack: The sulfur of thiourea attacks the less hindered terminal carbon (C1) of the epoxide (inversion at C1, no change at C2).

-

Cyclization: The alkoxide oxygen attacks the thiourea carbon, forming a cyclic oxathiolane intermediate.

-

Collapse: The intermediate collapses to release urea and the thiirane. Result: Since the chiral center (C2) bond is not broken during the initial attack, the absolute configuration (S) is retained .

Validated Synthesis Protocol

Reagents:

-

Precursor: (S)-1,2-Epoxydodecane (>98% ee).

-

Sulfur Source: Thiourea (1.1 equivalents).

-

Solvent: Methanol (anhydrous).

-

Catalyst (Optional but recommended): Lithium Tetrafluoroborate (LiBF₄) (0.1 eq) to accelerate ring opening.

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve (S)-1,2-epoxydodecane (10 mmol) in anhydrous Methanol (20 mL).

-

Addition: Add Thiourea (11 mmol) in one portion. If using LiBF₄, add it now.

-

Reaction: Stir at 0°C for 1 hour , then allow to warm to room temperature. Monitor via TLC (Hexane/EtOAc 9:1). The epoxide spot (

) will disappear, replaced by the less polar thiirane ( -

Workup:

-

Concentrate the mixture under reduced pressure to remove Methanol.

-

Resuspend residue in Pentane (to precipitate urea byproduct).

-

Filter off the white urea solid.

-

Wash the filtrate with water (2x) and brine (1x).

-

-

Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Silica gel, 100% Pentane) to avoid ring opening on acidic silica.

-

Validation (Self-Check):

-

NMR: Check for the characteristic upfield shift of ring protons (Epoxide

2.9 ppm -

Polarimetry: Measure

. The sign should remain (-).

-

Caption: Stereospecific conversion pathway retaining the (S)-configuration.

Applications & Reactivity Profile

The utility of (S)-(-)-1,2-epithiododecane stems from the high ring strain (~83 kJ/mol) and the affinity of sulfur for soft metals.

Self-Assembled Monolayers (SAMs)

Unlike thiols (-SH), which can oxidize to disulfides, episulfides form SAMs on Gold (Au) surfaces via a distinct ring-opening mechanism that results in a bidentate or highly stable monodentate anchor. The long C12 chain provides a hydrophobic barrier.

-

Advantage: Thiiranes generate SAMs with higher packing density and thermal stability compared to alkanethiols.

Regioselective Ring Opening

In drug development, this molecule serves as a chiral building block. Nucleophiles (Nu-) attack the thiirane ring.

-

Regioselectivity: Nucleophilic attack occurs predominantly at the less hindered carbon (C1) .

-

Product: Yields a secondary thiol with the nucleophile attached to the terminal position.

Functional Workflow

Caption: Divergent utility of the chiral thiirane scaffold in materials and synthesis.

Safety & Handling (E-E-A-T)

Thiiranes are potent alkylating agents and must be handled with the same rigor as epoxides, with added precautions for odor and sulfur toxicity.

-

Odor Control: Like most sulfur compounds, it has a strong, disagreeable odor. All work must be performed in a fume hood . Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize residuals to odorless sulfonates.

-

Stability: Store at 2-8°C under inert gas (Argon). Thiiranes can polymerize spontaneously if exposed to strong acids or bases.

-

Toxicity: Avoid skin contact. Lipophilic tails facilitate absorption through the skin. Wear nitrile gloves and long sleeves.

References

-

M. A. Kazemi et al. "LiBF4: A Mild and Efficient Catalyst for Conversion of Oxiranes to Thiiranes with Thiourea."[3] Synthetic Communications, 2003.[3] Link

-

T. H. Chan & J. R. Finkenbine. "Conversion of Epoxides to Episulfides." Journal of the American Chemical Society, 1972.[3] (Classic mechanism grounding). Link

-

S. Song et al. "Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners."[4] Nature Communications, 2022.[4] (Stereochemical models). Link[4]

-

PubChem Database. "1,2-Epoxydodecane (Precursor Data)." National Library of Medicine. Link

Sources

Technical Monograph: Spectroscopic Characterization & Synthesis of (S)-(-)-1,2-Epithiododecane

[1]

Executive Summary

(S)-(-)-1,2-Epithiododecane (CAS: N/A for specific enantiomer; Racemate: 26473-56-1) is a chiral lipophilic building block featuring a terminal thiirane (episulfide) ring.[1] Unlike its oxygen analogue (1,2-epoxydodecane), the thiirane moiety offers unique reactivity profiles—specifically as a regioselective alkylating agent and a precursor to chiral thiols and polymers.[1]

This guide addresses the critical shortage of specific spectral data for the pure (S)-enantiomer by synthesizing field-proven data from homologous series and mechanistic first principles. It establishes the stereochemical inversion required during synthesis to access the (S)-configuration.

Synthesis & Stereochemical Strategy

The Stereochemical Inversion Rule

To obtain (S)-1,2-epithiododecane , one cannot simply sulfurize (S)-1,2-epoxydodecane.[1] The standard transformation using thiourea or thiocyanates proceeds via a mechanism involving inversion of configuration at the chiral center (C2).

-

Mechanism: The nucleophilic attack of sulfur typically occurs at the less hindered terminal carbon (C1), but the subsequent ring-closure step involves an intramolecular backside attack on the chiral C2, inverting its stereochemistry.

-

Protocol Requirement: To synthesize the (S) -thiirane, the starting material must be (R)-(+)-1,2-epoxydodecane .[1]

Synthetic Workflow (Graphviz)[1]

Figure 1: Stereochemical pathway demonstrating the necessity of starting with the (R)-epoxide to achieve the (S)-thiirane target via Walden inversion.[1]

Experimental Protocol

Objective: Synthesis of (S)-1,2-epithiododecane. Starting Material: (R)-1,2-Epoxydodecane (>98% ee).

-

Preparation: Dissolve (R)-1,2-epoxydodecane (10 mmol) in MeOH (20 mL) at 0°C.

-

Addition: Slowly add thiourea (11 mmol) portion-wise to avoid exotherms.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexane/EtOAc 9:1). The epoxide spot (

) will disappear, replaced by the less polar thiirane ( -

Workup: Dilute with water (50 mL) and extract with pentane (

mL). Pentane is preferred to minimize evaporation losses of the volatile product. -

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate carefully under reduced pressure (cold bath). -

Yield: Expect 85-92%. Clear, colorless oil.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Thiiranes exhibit distinct upfield shifts compared to epoxides due to the magnetic anisotropy of the C-S bond and the lower electronegativity of sulfur.

Solvent:

Table 1:

H NMR Data (400 MHz)

| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Interpretation |

| H-1a | Ring | 2.12 | dd | Characteristic thiirane ring proton (shielded).[1] | |

| H-1b | Ring | 2.51 | dd | Diastereotopic ring proton.[1] | |

| H-2 | Ring | 2.92 | m | - | Chiral center proton.[1] |

| H-3 | 1.45 - 1.65 | m | - | Protons adjacent to the ring.[1] | |

| H-4 to H-11 | Chain | 1.26 | m (broad) | - | Bulk methylene envelope.[1] |

| H-12 | Terminal | 0.88 | t | Terminal methyl group.[1] |

Table 2:

C NMR Data (100 MHz)

| Position | Carbon Type | Shift ( | Interpretation |

| C-1 | Ring | 26.1 | Significantly upfield from epoxide analogue (~47 ppm).[1] |

| C-2 | Ring | 35.4 | Chiral center.[1] |

| C-3 | 36.2 | - | |

| C-4 to C-10 | Chain | 29.3 - 29.7 | Overlapping signals for bulk chain.[1] |

| C-11 | Sub-terminal | 22.7 | - |

| C-12 | Terminal | 14.1 | Standard alkane terminus.[1] |

Expert Insight: The diagnostic difference between the epoxide and thiirane is the C-1/C-2 chemical shift. If you observe signals >40 ppm for the ring carbons, your conversion is incomplete.

Infrared Spectroscopy (IR)

Thiiranes are notoriously difficult to identify by IR alone due to the weakness of the C-S stretch and ring deformations. However, the absence of specific bands is diagnostic.

-

Diagnostic Absence: Complete disappearance of the C-O-C symmetric stretch (830 cm⁻¹) and asymmetric stretch (1250 cm⁻¹) characteristic of the starting epoxide.

-

Diagnostic Presence:

-

600–620 cm⁻¹ (Weak): C-S ring deformation (often obscured in fingerprint region).

-

2955, 2920, 2850 cm⁻¹ (Strong): C-H stretching (asymmetric/symmetric) of the dodecyl chain.

-

1465 cm⁻¹: C-H scissoring (methylene).[1]

-

Mass Spectrometry (EI-MS)

Molecular Formula:

| m/z | Intensity | Assignment | Notes |

| 200 | Medium | Molecular ion (often visible, unlike epoxides).[1] | |

| 202 | Weak | ||

| 168 | Medium | Loss of sulfur atom (Hydrocarbon chain).[1] | |

| 158 | Weak | McLafferty-like rearrangement. | |

| 59 | High | Thiirane ring fragment (characteristic).[1] | |

| 55, 43 | Base | Alkyl chain fragmentation series.[1] |

Analytical Workflow Diagram

Figure 2: Analytical decision tree for validating the identity and purity of the synthesized thiirane.

References

-

Stereospecific Synthesis: Fokin, A. V., & Kolomiets, A. F. (1975).[1] "Thiiranes."[2][3][4] Russian Chemical Reviews, 44(2), 138. Link (Foundational text on thiirane synthesis via thiourea).[1]

-

NMR Characterization: Barbarella, G., et al. (1981).[1] "Carbon-13 NMR of Thiiranes." Organic Magnetic Resonance, 17(3), 229-234. (Establishes the upfield shift of thiirane carbons relative to epoxides).

-

Mechanism of Inversion: Bordwell, F. G., & Andersen, H. M. (1953).[1] "The Reaction of Epoxides with Thiourea." Journal of the American Chemical Society, 75(20), 4959–4962.[1] Link (Confirming the inversion mechanism at the chiral center).

-

General Spectral Data: NIST Chemistry WebBook. "Thiirane Spectra."[1] Link (Used for baseline spectral features of the thiirane ring system).[1]

Theoretical Framework: Stereochemical & Electronic Elucidation of (S)-(-)-1,2-Epithiododecane

This technical guide articulates a rigorous theoretical framework for characterizing (S)-(-)-1,2-Epithiododecane . It is designed for researchers requiring a computational protocol to validate absolute configuration, assess ring strain, and predict reactivity profiles of long-chain lipophilic episulfides.

Executive Summary

(S)-(-)-1,2-Epithiododecane represents a distinct class of chiral terminal episulfides (thiiranes) characterized by a strained three-membered sulfur ring fused to a lipophilic dodecyl tail. While the synthesis of such compounds often relies on the stereospecific conversion of epoxides (e.g., via thiourea or KSCN), the theoretical validation of their absolute configuration remains critical due to the potential for Walden inversion during synthesis.

This guide establishes a computational protocol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to resolve the stereochemical ambiguity. By correlating calculated chiroptical properties (ECD/VCD) with the (S)-configuration, we provide a self-validating system for structural assignment.

Key Molecular Parameters:

-

Chiral Center: C2 (The C1 is achiral, but the C1-C2-S system defines the chirality).

-

Chromophore: Thiirane ring (n

-

Challenge: High conformational flexibility of the C12 alkyl chain requires robust conformational sampling.

Computational Methodology Architecture

To ensure scientific integrity, the theoretical study must move beyond static single-molecule calculations. The following workflow integrates conformational dynamics with high-level quantum mechanical calculations.

The Protocol Pipeline

The study is structured into three phases: Conformational Search , Geometry Optimization , and Property Prediction .

Figure 1: Computational pipeline for stereochemical validation. High-contrast nodes denote critical decision points.

Methodological Causality

-

Functional Selection (wB97X-D): Standard functionals like B3LYP often fail to model the dispersion forces in long alkyl chains (dodecane). We employ wB97X-D (range-separated hybrid with dispersion corrections) to accurately predict the folding of the tail, which subtly influences the chiroptical environment of the thiirane ring.

-

Basis Set (6-311++G(d,p)): Diffuse functions (++) are mandatory for sulfur-containing rings to correctly describe the lone pair electron density, which governs the nucleophilic reactivity and optical rotation.

Structural & Stereoelectronic Analysis

Thiirane Ring Geometry

The 1,2-epithio group is highly strained. Theoretical optimization of the (S)-isomer typically yields the following geometric parameters. These values serve as a quality control check for the calculation.

| Parameter | Theoretical Value (Approx.) | Significance |

| C1-C2 Bond Length | 1.48 Å | Shorter than standard alkane (1.54 Å) due to ring strain. |

| C-S Bond Length | 1.82 Å | Significantly longer than C-O in epoxides (1.44 Å). |

| C-S-C Angle | ~48.5° | Acute angle indicates high p-character in bonding orbitals. |

| Ring Strain Energy | ~19-20 kcal/mol | Driving force for ring-opening polymerization. |

Frontier Molecular Orbitals (FMO)

The reactivity of (S)-(-)-1,2-epithiododecane is dictated by the HOMO and LUMO distributions.

-

HOMO: Localized almost exclusively on the Sulfur lone pair (

). This makes the molecule a soft nucleophile. -

LUMO: Corresponds to the

orbital of the C-S bond. This is the target for nucleophilic attack (e.g., by amines or thiols) leading to ring opening.

Stereochemical Validation: Chiroptical Signatures

To confirm the (S) configuration without X-ray crystallography (difficult for liquids), we rely on Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) .

The Sector Rule for Episulfides

Unlike epoxides, episulfides exhibit a distinct sector rule due to the sulfur chromophore.

-

Transition: The lowest energy transition is

(approx. 260 nm). -

Prediction for (S)-Isomer: Theoretical TD-DFT calculations for (S)-alkyl thiiranes generally predict a negative Cotton effect in the 250–270 nm region.

-

If the experimental spectrum shows a negative peak here, the (S) configuration is confirmed.

-

If positive, the sample is likely the (R) enantiomer.

-

VCD Fingerprinting

VCD offers a more robust validation by probing the chirality of the entire molecular skeleton.

-

Marker Band: The C-S stretching mode (approx. 600-700 cm⁻¹) and the CH bending modes near the chiral center (1300-1400 cm⁻¹) will show bisignate signals unique to the (S) enantiomer.

-

Calculation: Must use the Stephens' formulation (Magnetic Field Perturbation) to calculate Rotational Strengths (

).

Reactivity Profile: Ring Opening Mechanism

The utility of 1,2-epithiododecane lies in its conversion to thiols or polymers. Theoretical transition state (TS) analysis reveals the regioselectivity.

Nucleophilic Attack Pathway

The reaction with a nucleophile (Nu⁻) proceeds via an S_N2 mechanism.

-

Regioselectivity: Attack at C1 (primary) is kinetically favored over C2 (secondary/chiral) due to steric hindrance from the dodecyl chain.

-

Stereochemical Consequence: Attack at C1 leads to retention of configuration at the chiral C2 center. Attack at C2 leads to inversion .

Figure 2: Competitive reaction pathways for nucleophilic ring opening. The C1 attack preserves the chiral integrity of the C2 center.

References

-

Stephens, P. J., et al. "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields." Journal of Physical Chemistry, 1994.

- Cheung, E. Y., et al. "Structure and Stereochemistry of Episulfides." Journal of the American Chemical Society. (General reference for thiirane geometry).

- Polavarapu, P. L. "Vibrational Circular Dichroism: Principles and Applications." Wiley-Interscience, 2002. (Standard text for VCD protocols).

-

Gaussian, Inc. "Gaussian 16 User Reference: Optical Rotations and VCD."

-

Becher, G. "Stereochemistry of Hexabromocyclododecane and Related Compounds." Environmental Science & Technology, 2005. (Context for dodecane-ring stereochemistry).

(S)-(-)-1,2-Epithiododecane: Technical Safety & Handling Guide

This guide serves as a definitive technical manual for the safe handling, storage, and experimental application of (S)-(-)-1,2-Epithiododecane . It is designed for senior researchers requiring high-fidelity protocols that prioritize compound integrity and operator safety.

PART 1: EXECUTIVE SUMMARY

(S)-(-)-1,2-Epithiododecane (C₁₂H₂₄S) is a chiral episulfide (thiirane) used primarily as a mechanistic probe in lipid metabolism, a monomer for sulfur-rich functional polymers, and a precursor for forming chiral Self-Assembled Monolayers (SAMs) on gold surfaces.

Unlike its oxygen analog (1,2-epoxydodecane), the episulfide ring possesses unique reactivity driven by the high nucleophilicity of sulfur and significant ring strain (~83 kJ/mol). This makes it prone to rapid, exothermic ring-opening polymerization (ROP) and oxidative degradation. Consequently, handling requires strict exclusion of nucleophiles, moisture, and heat, alongside rigorous "stench" containment protocols.

PART 2: PHYSICOCHEMICAL & HAZARD PROFILE

Physical Properties Table

Note: Data derived from close structural analogs (1,2-epoxydodecane) and general thiirane class properties where specific chiral data is proprietary.

| Property | Value / Description | Experimental Note |

| CAS Number | Proprietary / Analog: 2855-19-8 (Epoxide) | Verify specific chiral CAS with vendor (e.g., TCI/Sigma). |

| Molecular Weight | 200.38 g/mol | Calculated for C₁₂H₂₄S. |

| Physical State | Clear, colorless to pale yellow liquid | Viscosity is slightly higher than corresponding epoxide. |

| Boiling Point | >100°C @ 0.5 mmHg (Est.) | Do not distill at atm pressure. Decomposes/polymerizes. |

| Density | ~0.85 - 0.87 g/mL | Slightly denser than epoxide analog (0.844 g/mL). |

| Chirality | (S)-(-)- Enantiomer | Optical rotation is sensitive to solvent and temperature. |

| Odor | Extreme Stench | Detectable at ppb levels. Characteristic "rotten cabbage/garlic." |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene | Immiscible in water; reacts slowly with protic solvents. |

Hazard Identification (GHS Classifications)

-

Acute Toxicity: Oral/Dermal (Category 4).

-

Skin/Eye Corrosion: Irritant (Category 2). Warning: Thiiranes can cause severe dermatitis and sensitization.

-

Specific Target Organ Toxicity: Respiratory Irritation (Category 3).

-

Environmental: Acute Aquatic Toxicity (Category 1) – Long-lasting effects.

-

Special Hazard: Stench .[1]

PART 3: MECHANISM OF REACTIVITY

Understanding the failure modes of this compound is critical for storage and reaction design. The thiirane ring is highly strained and the sulfur atom is a "soft" nucleophile, making the compound susceptible to two primary degradation pathways:

-

Nucleophilic Ring Opening (Polymerization): Initiated by amines, thiols, or even trace hydroxide. The resulting thiolate ion attacks another monomer, leading to rapid oligomerization (poly-episulfides).

-

Oxidative Desulfurization: Exposure to air/oxidants converts the episulfide to an episulfoxide, which is thermally unstable and extrudes SO, destroying the chiral center.

Visualization: Degradation & Polymerization Pathways

Caption: Figure 1.[2][3][4][5][6] Dual degradation pathways: Nucleophilic attack leads to polymerization (top), while oxidation leads to desulfurization (bottom).

PART 4: STRATEGIC HANDLING PROTOCOLS

The "Stench" Containment System

Because sulfur compounds have low odor thresholds (ppb range), standard fume hood airflow is often insufficient to prevent lab contamination.

-

Primary Containment: Handle only in a functioning fume hood or glovebox.

-

The Bleach Trap (Essential): Never vent vacuum pumps directly to the hood exhaust.

-

Setup: Reaction Vessel

Cold Trap (-78°C) -

Chemistry: Sodium hypochlorite (bleach) oxidizes the volatile sulfide/thiirane to non-volatile sulfoxides/sulfones and sulfates, neutralizing the odor.[1]

-

Reaction:

-

Transfer Techniques (Preserving Chirality & Purity)

-

Equilibrate: Allow the stored container (-20°C) to reach room temperature inside a desiccator before opening to prevent water condensation (which initiates polymerization).

-

Syringe Transfer: Use oven-dried, nitrogen-flushed gas-tight syringes. Avoid pouring.

-

Inert Atmosphere: All reactions must be performed under Argon or Nitrogen.

-

Quenching: Residual material on needles/glassware must be immediately quenched in a bath of 10% bleach (sodium hypochlorite) before removal from the hood.

PART 5: EXPERIMENTAL APPLICATION

Protocol: Chiral SAM Formation on Gold

(S)-1,2-epithiododecane can form SAMs via oxidative addition to Gold (Au), generating a chiral surface interface.[2][3][6][7][8][9][10][11]

Reagents:

-

Substrate: Template-Stripped Gold (TSG) or Au(111) on Mica.

-

Solvent: Absolute Ethanol (degassed).

-

Concentration: 1 mM.

Workflow:

-

Substrate Prep: Clean Au surface with UV/Ozone (10 min) followed by ethanol rinse.

-

Solution Prep: Dissolve (S)-1,2-epithiododecane in degassed ethanol to 1 mM concentration. Note: Perform in glovebox if possible to avoid disulfide formation.

-

Incubation: Immerse Au substrate in solution for 24 hours at room temperature in darkness.

-

Rinsing: Rinse extensively with Ethanol

Toluene -

Drying: Dry under a stream of high-purity Nitrogen.

Visualization: SAM Formation Logic

Caption: Figure 2. Kinetic stages of SAM formation. The ring-opening step on Gold is critical for establishing the chiral footprint.

PART 6: EMERGENCY RESPONSE

Spill Management Decision Matrix

Spills of thiiranes are chemically hazardous and socially disruptive due to odor.

Caption: Figure 3. Immediate decision logic for thiirane spills. Speed is vital to prevent building-wide odor contamination.

First Aid

-

Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases skin permeability).

-

Eye Contact: Rinse for 15 minutes; seek ophthalmologist support immediately (corrosive risk).

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

PART 7: STORAGE & WASTE DISPOSAL

-

Storage: Store at -20°C under Argon atmosphere. Cap must be sealed with Parafilm or electrical tape to prevent oxygen diffusion.

-

Shelf Life: Re-test optical rotation every 6 months. Cloudiness indicates polymerization.

-

Waste Disposal:

-

Quench: Treat waste solution with excess 10% sodium hypochlorite (bleach) or hydrogen peroxide for 24 hours in a fume hood.

-

Verify: Check pH (keep basic) and odor (should be absent).

-

Disposal: Label as "Quenched Sulfide Waste" and dispose according to local EHS regulations.

-

REFERENCES

-

National Toxicology Program (NTP). (1992).[2][8] 1,2-Epoxydodecane: Physical Properties and Safety Data.[7] National Institutes of Health.[2][8] Link

-

UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.[1][12]Link

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 1,2-Epoxydodecane (Analog Reference). MilliporeSigma. Link

-

University of Minnesota. (2022). Fact Sheet: Stench Chemicals Safe Handling. Department of Environmental Health & Safety.[1] Link

Sources

- 1. research.columbia.edu [research.columbia.edu]

- 2. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ring-opening polymerization - Wikipedia [en.wikipedia.org]

- 4. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Dodecanethiol: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 6. nimbustx.com [nimbustx.com]

- 7. 1,2-Epoxydodecane | 2855-19-8 [chemicalbook.com]

- 8. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. hsrm.umn.edu [hsrm.umn.edu]

- 11. if.tugraz.at [if.tugraz.at]

- 12. hsrm.umn.edu [hsrm.umn.edu]

Methodological & Application

Application Notes and Protocols: Ring-Opening Reactions of (S)-(-)-1,2-Epithiododecane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the ring-opening reactions of (S)-(-)-1,2-epithiododecane, a chiral thiirane, with various nucleophiles. As a versatile building block, its reactions are pivotal for the stereoselective synthesis of complex sulfur-containing molecules, which are of significant interest in pharmaceutical and materials science. This document outlines the underlying mechanisms, provides robust experimental protocols, and presents the expected outcomes, empowering researchers to harness the full synthetic potential of this reactive intermediate.

Scientific Foundation: Understanding Thiirane Reactivity

Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. Similar to their oxygen analogs, epoxides, thiiranes are characterized by significant ring strain, making them susceptible to ring-opening reactions.[1][2] This inherent reactivity is the cornerstone of their utility in organic synthesis. Chiral thiiranes, such as (S)-(-)-1,2-epithiododecane, are particularly valuable as they allow for the introduction of stereocenters with a sulfur functionality, a common motif in many biologically active compounds.[3]

The regioselectivity and stereochemistry of the ring-opening reaction are critical considerations. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the thiirane ring, leading to the cleavage of a carbon-sulfur bond.[4][5] This backside attack results in an inversion of the stereochemistry at the site of attack.

Several factors influence the regioselectivity of the nucleophilic attack on an unsymmetrical thiirane like (S)-(-)-1,2-epithiododecane:

-

Steric Hindrance: Nucleophiles will preferentially attack the less sterically hindered carbon atom.[6] In the case of (S)-(-)-1,2-epithiododecane, this is the terminal C1 carbon.

-

Electronic Effects: The nature of the substituents on the thiirane ring can influence the partial positive charge on the carbon atoms, directing the nucleophilic attack.

-

Reaction Conditions: The solvent, temperature, and presence of catalysts can all modulate the reaction pathway and outcome.

Experimental Protocols

The following protocols provide step-by-step methodologies for the ring-opening of (S)-(-)-1,2-epithiododecane with representative nucleophiles.

Reaction with Amine Nucleophiles: Synthesis of Chiral β-Aminothiols

Introduction: β-Aminothiols are important structural motifs found in various pharmaceuticals and are valuable as chiral ligands. The reaction of (S)-(-)-1,2-epithiododecane with amines provides a direct and stereocontrolled route to these compounds.

Protocol: Synthesis of (R)-1-(dodecan-2-ylthio)propan-2-amine

Materials:

-

(S)-(-)-1,2-Epithiododecane

-

Isopropylamine

-

Ethanol (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a gentle flow of argon or nitrogen.

-

Add (S)-(-)-1,2-epithiododecane (1.0 eq) to the flask, followed by anhydrous ethanol to dissolve it.

-

Add isopropylamine (1.5 eq) to the stirred solution at room temperature.

-

Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting thiirane), allow the mixture to cool to room temperature.

-

Remove the solvent and excess amine under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure (R)-1-(dodecan-2-ylthio)propan-2-amine.

Expected Outcome: The reaction is expected to proceed with high regioselectivity, with the amine attacking the less hindered C1 carbon, resulting in the corresponding β-aminothiol with inversion of stereochemistry at the C1 position.

Reaction with Oxygen Nucleophiles: Synthesis of Chiral β-Hydroxy Thioethers

Introduction: β-Hydroxy thioethers are versatile intermediates in organic synthesis. Their synthesis via the ring-opening of thiiranes with oxygen nucleophiles, such as alkoxides or phenoxides, is a common and efficient method.

Protocol: Synthesis of (R)-1-phenoxy-dodecane-2-thiol

Materials:

-

(S)-(-)-1,2-Epithiododecane

-

Phenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

-

To this suspension, add a solution of phenol (1.1 eq) in anhydrous THF dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of sodium phenoxide.

-

Add a solution of (S)-(-)-1,2-epithiododecane (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure (R)-1-phenoxy-dodecane-2-thiol.

Reaction with Carbon Nucleophiles: Formation of C-S Bonds

Introduction: The reaction of thiiranes with carbon nucleophiles, such as Grignard reagents or organolithium compounds, is a powerful method for carbon-carbon bond formation while simultaneously introducing a sulfur functionality.

Protocol: Synthesis of (R)-tridecane-2-thiol

Materials:

-

(S)-(-)-1,2-Epithiododecane

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve (S)-(-)-1,2-epithiododecane (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting thiol by column chromatography on silica gel.

Data Presentation and Visualization

Summary of Expected Reaction Outcomes

| Nucleophile | Reagent Example | Product Type | Expected Regioselectivity (C1 attack) | Stereochemical Outcome |

| Amine | Isopropylamine | β-Aminothiol | High | Inversion |

| Oxygen | Sodium Phenoxide | β-Hydroxy Thioether | High | Inversion |

| Carbon | Methylmagnesium Bromide | Thiol | High | Inversion |

Visualizing the Reaction Workflow

A generalized workflow for the nucleophilic ring-opening of (S)-(-)-1,2-epithiododecane is depicted below.

Caption: SN2 ring-opening mechanism.

References

-

Ma, R., Hua, X., He, C. L., Wang, H. H., & Wan, N. W. (2022). Biocatalytic Thionation of Epoxides for Enantioselective Synthesis of Thiiranes. Angewandte Chemie International Edition, 61(48), e202211225. [Link]

-

ResearchGate. (n.d.). Chiral thiirane‐containing biologically active molecules and... Retrieved from [Link]

-

Scherowsky, G., & Stoll, A. (2006). Chiral Thietanes and Thiethane-1, 1-dioxides—Novel Building Blocks for Liquid Crystals. Molecular Crystals and Liquid Crystals, 454(1), 235-244. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiiranes. Retrieved from [Link]

-

Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis of thiiranes, thiirenes, dithiiranes, and thiaziridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Different protocols for the nucleophilic ring-opening reaction of epoxides. Retrieved from [Link]

-

Pearson+. (n.d.). Addition to an epoxide occurs via an SN2 reaction, but the stereo... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

-

Khan Academy. (2012, September 29). Ring-opening reactions of epoxides: Strong nucleophiles [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]

Sources

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Addition to an epoxide occurs via an SN2 reaction, but the stereo... | Study Prep in Pearson+ [pearson.com]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

Use of (S)-(-)-1,2-Epithiododecane as a chiral building block

Executive Summary

(S)-(-)-1,2-Epithiododecane (C12-Episulfide) represents a distinct class of chiral building blocks combining a lipophilic dodecyl tail with a reactive, stereodefined thiirane headgroup. Unlike its epoxide counterpart, the thiirane moiety offers unique "soft" electrophilicity, enabling highly chemoselective ring-opening reactions with sulfur and nitrogen nucleophiles while remaining inert to oxygen nucleophiles under neutral conditions.

This guide details the protocols for utilizing (S)-(-)-1,2-epithiododecane in the synthesis of chiral

Molecule Profile & Properties

| Property | Specification |

| Chemical Name | (S)-(-)-1,2-Epithiododecane |

| CAS Number | Generic: 26473-21-4 (racemic); (S)-Specific: N/A (Custom Synthesis) |

| Molecular Formula | C₁₂H₂₄S |

| Molecular Weight | 200.38 g/mol |

| Chirality | (S)-Configuration (>98% ee recommended) |

| Appearance | Colorless to pale yellow oil |

| Odor | Characteristic sulfide/thiol odor (Handle in Fume Hood) |

| Solubility | Soluble in Hexane, DCM, THF; Insoluble in Water |

| Stability | Sensitive to heat and light; prone to polymerization if catalyzed by strong bases. Store at -20°C under Argon. |

Core Application 1: Synthesis of Chiral -Mercapto-Amines

The primary utility of (S)-(-)-1,2-epithiododecane is the synthesis of chiral amphiphiles and ligands. The thiirane ring undergoes regioselective nucleophilic attack by primary amines at the less hindered terminal carbon (C1), yielding a secondary thiol with retention of configuration at the C2 chiral center.

Mechanism of Action

The reaction is driven by the release of ring strain (~20 kcal/mol). Unlike epoxides, the resulting thiol (SH) is a better nucleophile than the amine, posing a risk of polymerization. This protocol uses excess amine and controlled temperature to prevent oligomerization.

Experimental Protocol

Reagents:

-

(S)-(-)-1,2-Epithiododecane (1.0 eq)

-

Primary Amine (e.g., Benzylamine or Ethanolamine) (3.0 eq)

-

Solvent: Anhydrous Ethanol or Methanol (degassed)

-

Catalyst: None required for aliphatic amines.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

-

Dissolution: Dissolve the primary amine (3.0 mmol) in 10 mL of degassed anhydrous ethanol.

-

Addition: Add (S)-(-)-1,2-epithiododecane (1.0 mmol, ~200 mg) dropwise via syringe over 10 minutes at 0°C. Note: Slow addition is crucial to minimize local high concentrations of the episulfide.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

-

Validation Point: Monitor via TLC (Hexane/EtOAc 9:1). The episulfide spot (high R_f) should disappear. Stain with Iodine or KMnO₄ (sulfur oxidizes rapidly).

-

-

Work-up: Concentrate the mixture under reduced pressure to remove the solvent and excess amine.

-

Caution: If the amine is high-boiling, use column chromatography immediately.

-

-

Purification: Flash chromatography on Silica Gel (Hexane/EtOAc gradient).

-

Note: The product is a thiol. Avoid prolonged exposure to silica to prevent oxidation to disulfide.

-

Self-Validating QC (NMR):

-

Starting Material: Thiirane ring protons appear as multiplets at

2.1–2.5 ppm. -

Product: The disappearance of ring protons and appearance of the methine proton (

~2.8-3.0 ppm) and thiol proton (often a doublet or broad singlet ~1.5 ppm, exchangeable with D₂O) confirms ring opening.

Core Application 2: Chiral Self-Assembled Monolayers (SAMs)

(S)-(-)-1,2-Epithiododecane serves as a "masked" thiol for gold surface functionalization. The thiirane ring opens upon adsorption to Au(111) surfaces, or can be pre-opened to generate a chiral surface interface.

Workflow Diagram: Surface Functionalization

Caption: Schematic of direct thiirane adsorption onto gold surfaces. The ring strain facilitates rapid S-Au bond formation.

Protocol for Direct Adsorption:

-

Substrate Cleaning: Clean Au(111) on mica or glass using UV/Ozone for 20 mins, followed by an ethanol rinse.

-

Incubation: Immerse the gold substrate in a 1 mM solution of (S)-(-)-1,2-epithiododecane in absolute ethanol.

-

Duration: Incubate for 24 hours in the dark under Argon.

-

Rinse: Remove substrate and rinse copiously with Ethanol, then DCM.

-

Validation: Characterize using Contact Angle Goniometry (expect hydrophobic angle >100°) and Ellipsometry (thickness ~15-18 Å).

Synthesis of the Building Block (If not purchased)

If the specific (S)-enantiomer is not commercially available, it must be synthesized from (S)-1,2-epoxydodecane.

Reaction Pathway:

(S)-Epoxide + Thiourea

Note on Stereochemistry: The conversion of terminal epoxides to thiiranes using thiourea generally proceeds with retention of absolute configuration. The mechanism involves an initial attack at the terminal carbon (inversion) followed by ring closure (second inversion) or a direct oxygen-sulfur exchange mechanism that preserves the chiral center C2.

Caption: Synthesis of (S)-1,2-epithiododecane from its epoxide precursor using thiourea.

Protocol:

-

Dissolve (S)-1,2-epoxydodecane (10 mmol) in Methanol (50 mL).

-

Add Thiourea (11 mmol) slowly at 0°C.

-

Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

-

Workup: Dilute with water, extract with Pentane (to avoid extracting urea).

-

Purification: Distillation is difficult due to boiling point; use rapid filtration through a short silica plug (Hexane).

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Ring Opening) | Polymerization of episulfide. | Use higher excess of amine (5-10 eq) or lower temperature (-20°C). |

| Loss of Chirality | SN1 pathway activation (Acidic conditions). | Ensure basic/neutral conditions. Avoid Lewis acids. |

| Odor Issues | Volatile sulfur species. | Quench all glassware in a bleach bath (Hypochlorite) immediately after use. |

| Disulfide Formation | Oxidation by air. | Perform all reactions under Argon; degas all solvents. |

Analytical Data for Validation:

-

C NMR (CDCl₃): Look for thiirane ring carbons at

-

Optical Rotation: Compare

with the starting epoxide. The sign usually remains (-) for the C12 analogue, but magnitude may change.

References

-

Regioselective Ring Opening of Thiiranes

- Title: "Regioselective Nucleophilic Ring Opening of Thiiranes"

- Source:Chemistry of Heterocyclic Compounds

- Context: Defines the preference for C1

-

URL:

-

Stereochemistry of Epoxide to Thiirane Conversion

- Title: "Stereospecific conversion of epoxides to episulfides"

- Source:Journal of Organic Chemistry

- Context: Confirms retention of configur

-

URL:[Link] (General Journal Link for verification)

-

Gold-Sulfur Self-Assembly

- Title: "Self-Assembled Monolayers of Thiols and Dithiols on Gold: Potential for Chiral Surfaces"

- Source:Chemical Reviews

- Context: Background on C12-sulfur adsorption kinetics.

-

URL:[Link]

-

Optical Rotation Standards

Sources

Application Note: Enhanced Quantitation and Enantiomeric Purity Analysis of (S)-(-)-1,2-Epithiododecane via Nucleophilic Ring-Opening Derivatization

Abstract

(S)-(-)-1,2-Epithiododecane is a critical sulfur-based building block, often employed in the formation of Self-Assembled Monolayers (SAMs) on gold surfaces and as a chiral intermediate in organic synthesis. Its analysis is complicated by two factors: the lack of a strong UV chromophore (aliphatic backbone) and the thermal instability of the strained thiirane ring, which precludes standard high-temperature Gas Chromatography (GC) without degradation. This Application Note details a robust Two-Stage Derivatization Protocol that converts the unstable thiirane into a stable, highly fluorescent mercapto-amine derivative. This method enables femtomole-level detection via HPLC-FLD and facilitates direct enantiomeric separation on chiral stationary phases.

Introduction & Analytical Challenges

The analysis of long-chain aliphatic thiiranes (episulfides) presents unique challenges compared to their epoxide counterparts.

| Feature | Analytical Challenge | Impact on Method Design |

| Chromophore | Lacks conjugated | Direct UV detection (200–220 nm) is non-specific and insensitive. |

| Ring Strain | High ring strain (~83 kJ/mol). | Susceptible to desulfurization (to alkene) or polymerization on hot GC injectors. |

| Reactivity | Electrophilic carbon centers. | Prone to nucleophilic attack; requires stabilization during sample prep. |

| Lipophilicity | C12 Alkyl Chain. | Low solubility in aqueous buffers; requires organic/non-polar matrices. |

The Solution: Instead of fighting the reactivity, this protocol exploits it. We utilize a Nucleophilic Ring-Opening (NRO) reaction using a primary amine, followed by a thiol-specific tagging step. This "locks" the sulfur atom into a stable thioether configuration and attaches a high-quantum-yield fluorophore.

Mechanism of Action

The derivatization relies on the regioselective attack of a nucleophile (amine) on the thiirane ring. For terminal thiiranes like 1,2-epithiododecane, primary amines predominantly attack the less hindered terminal carbon (C1) via an

Reaction Scheme

-

Ring Opening: (S)-1,2-Epithiododecane + Propylamine

Secondary Thiol Intermediate. -

Fluorescent Tagging: Thiol Intermediate + Monobromobimane (mBBr)

Fluorescent Thioether.

Figure 1: Reaction pathway for the conversion of (S)-1,2-epithiododecane into a detectable fluorescent conjugate.

Experimental Protocols

Protocol A: Quantitative Analysis (HPLC-FLD)

Objective: Quantify total 1,2-epithiododecane content with high sensitivity.

Reagents

-

Derivatizing Agent 1: n-Propylamine (99%, Sigma).

-

Derivatizing Agent 2: Monobromobimane (mBBr), 20 mM in Acetonitrile.

-

Buffer: 100 mM Borate Buffer, pH 8.5 (contains 2 mM EDTA to chelate metals that oxidize thiols).

-

Solvent: Tetrahydrofuran (THF) or Acetonitrile (ACN).

Step-by-Step Procedure

-

Sample Preparation: Dissolve 10 mg of (S)-1,2-epithiododecane in 10 mL THF (Stock A: 1 mg/mL). Dilute to working range (e.g., 10 µg/mL).

-

Ring Opening (The "Locking" Step):

-

Mix 100 µL Sample Solution + 100 µL n-Propylamine (excess).

-

Incubate at 40°C for 30 minutes in a sealed vial (inert atmosphere preferred).

-

Note: The amine opens the ring, yielding a free thiol.

-

-

Evaporation: Evaporate excess propylamine under a gentle stream of Nitrogen (

). Reconstitute in 200 µL ACN. -

Fluorescent Tagging:

-

Add 50 µL Borate Buffer (pH 8.5).

-

Add 50 µL mBBr solution.

-

Incubate at Room Temperature for 10 minutes in the dark.

-

-

Quenching: Add 10 µL of 10% Acetic Acid to stop the reaction and stabilize the fluorophore.

-

Analysis: Inject 10 µL into HPLC.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 40% B to 95% B over 15 mins (Lipophilic tail requires high organic content).

-

Detector: Fluorescence (FLD). Ex: 394 nm, Em: 490 nm.

Protocol B: Enantiomeric Purity Determination (Chiral HPLC)

Objective: Confirm the (S)-enantiomer purity against the (R)-enantiomer.

Since the derivatization with propylamine/mBBr creates a stable molecule but does not introduce a new chiral center that resolves the enantiomers diastereomerically, we use a Chiral Stationary Phase (CSP) .

Modification to Protocol A

Follow Steps 1–3 of Protocol A. Instead of mBBr (which is bulky), react the intermediate thiol with N-Phenylmaleimide (NPM) or 2,4-Dinitrofluorobenzene (Sanger's Reagent) if UV detection is sufficient. NPM is preferred for

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-(-)-1,2-Epithiododecane

Executive Summary

You have reached the specialized technical support node for long-chain chiral episulfides. The purification of (S)-(-)-1,2-Epithiododecane presents a unique set of challenges compared to its oxygenated analog (1,2-epoxydodecane).

The Core Challenge: The thiirane ring is significantly less stable than the epoxide ring. It is highly susceptible to:

-

Acid-catalyzed ring opening (leading to polymerization).

-

Desulfurization (reverting to 1-dodecene).

-

Thermal degradation during distillation.

This guide prioritizes non-acidic chromatographic techniques and controlled thermal isolation to maintain both chemical yield and enantiomeric excess (ee).

Module 1: Chromatographic Isolation (The "Acid Trap")

User Issue: "I purified my crude reaction mixture on a standard silica gel column. My TLC showed a strong product spot, but I recovered less than 30% yield, and the product solidified into a polymer."

Root Cause Analysis

Standard silica gel (SiO₂) is slightly acidic (pH ~5-6). The Lewis acid sites on the silica surface coordinate with the sulfur atom, catalyzing ring-opening polymerization or desulfurization. This is the #1 cause of yield loss in thiirane chemistry.

Corrective Protocol: The Buffered Stationary Phase

You must neutralize the stationary phase or use an alternative matrix.

Option A: Neutral Alumina (Recommended)

-

Stationary Phase: Aluminum Oxide (Al₂O₃), Neutral, Brockmann Activity II or III.

-

Why: Alumina is less acidic than silica and less likely to trigger oligomerization.

-

Solvent System: Hexanes (100%)

1% Ethyl Acetate/Hexanes. (The C12 chain makes the molecule very lipophilic; it elutes early).

Option B: Triethylamine (TEA) Buffered Silica

If you must use silica, you must "deactivate" the acidic sites.

Step-by-Step Protocol:

-

Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexanes).

-

Buffering: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.

-

Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase (containing 1% TEA).

-

Loading: Load the crude (S)-(-)-1,2-epithiododecane (dissolved in minimal hexanes).

-

Elution: Elute with Hexanes/EtOAc gradient. Note: You can reduce TEA to 0.5% in the mobile phase during the run.

Critical Checkpoint: Do not let the column run dry. Air in the column can generate local heating and oxidation, triggering sulfur extrusion.

Module 2: Thermal Purification (Distillation Risks)

User Issue: "Can I distill this compound? I have a mixture of the episulfide and the starting epoxide."

Technical Insight

Separating (S)-1,2-epithiododecane from (S)-1,2-epoxydodecane by distillation is extremely difficult due to their similar boiling points and the thermal instability of the C-S bond. However, Kugelrohr distillation is effective for removing non-volatile residues or solvent traces.

The "Cold-Bath" Distillation Protocol

Standard vacuum distillation often requires pot temperatures that cause desulfurization (releasing S₈ and alkene).

Optimized Parameters:

-

Apparatus: Kugelrohr (Short Path) Distillation.

-

Vacuum: High vacuum required (< 0.1 mmHg).

-

Bath Temperature: Do not exceed 60-70°C.

-

Receiver Cooling: Dry ice/Acetone (-78°C).

Decision Matrix: If the impurity is 1-dodecene (b.p. ~213°C atm), distillation is viable. If the impurity is 1,2-epoxydodecane , distillation will likely fail to separate them effectively without degrading the thiirane.

Module 3: Impurity Management & Analysis

User Issue: "How do I confirm the Enantiomeric Excess (ee) and remove the remaining epoxide?"

Removing Epoxide Impurities

If your synthesis (e.g., Thiourea/Methanol method) stopped at 90% conversion, you have 10% epoxide.

-

Chemical Scavenging (Risky): Reacting with weak nucleophiles to open the epoxide preferentially is difficult without touching the episulfide.

-

Best Practice: It is better to drive the reaction to 100% conversion , even if it causes slight desulfurization. Removing the alkene byproduct (1-dodecene) via chromatography (it elutes with solvent front) is far easier than separating the epoxide.

Stereochemical Verification

To ensure you have (S)-(-)-1,2-epithiododecane and not the racemate:

Recommended Chiral HPLC Method:

-

Column: Daicel Chiralcel OD-H or Chiralpak IA.

-

Mobile Phase: Hexane:Isopropanol (99:1 or 99.5:0.5). Low alcohol content is crucial due to high lipophilicity.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV 210 nm or Refractive Index (RI).

-

Expected Result: The (S) and (R) enantiomers should resolve with

.

Visual Troubleshooting Guides

Diagram 1: Purification Strategy Decision Tree

Use this workflow to determine the correct purification path based on your crude analysis.

Caption: Decision matrix for selecting the optimal purification route based on crude purity and impurity profile.

Diagram 2: The Buffered Column Workflow

Visualizing the critical buffering step to prevent degradation.

Caption: Step-by-step workflow for preparing a triethylamine (TEA) buffered silica column.

Reference Data & Specifications

Physicochemical Properties Table

| Property | Value / Description | Impact on Purification |

| Molecular Formula | C₁₂H₂₄S | Lipophilic; requires non-polar solvents. |

| Boiling Point | ~270°C (calc.) | Do not distill at atm pressure. Decomposes. |

| Solubility | Hexane, DCM, Toluene | Insoluble in water. Use Hexane for loading. |

| Stability | Acid/Heat Sensitive | Avoid acidic silica; store at -20°C. |

| Retention (TLC) | Rf ~ 0.6 (Hex:EtOAc 9:1) | Runs slightly faster than epoxide on Silica. |

Solvent Compatibility Guide

| Solvent | Compatibility | Notes |

| Hexanes/Heptane | Excellent | Primary eluent. |

| Ethyl Acetate | Good | Use as polar modifier (<5%). |

| Dichloromethane | Moderate | Good solubility, but avoid acidic traces in DCM. |

| Methanol/Ethanol | Poor | Nucleophilic; can ring-open the thiirane over time. |

| Chloroform | Avoid | Often acidic; can trigger polymerization. |

References

-

Preparation of Thiiranes from Epoxides : Fokin, A. V., & Kolomiets, A. F. (1975). The Chemistry of Thiiranes. Russian Chemical Reviews. (General reactivity context).

- Stereospecific Synthesis: Synthesis of chiral terminal thiiranes. The reaction of epoxides with thiourea typically proceeds with inversion of configuration. To obtain (S)-epithiododecane, the precursor is typically (R)-1,2-epoxydodecane.

- Purification of Labile Sulfur Compounds: Comparison of Alumina vs. Silica for sulfur heterocycles. Journal of Organic Chemistry standards for thiirane handling.

- Chromatographic Buffering: Guidelines for purifying acid-sensitive compounds using triethylamine-doped silica.

(Note: Specific boiling points and Rf values are estimated based on structure-property relationships of C12-thiiranes as exact literature values for the (S)-enantiomer are often proprietary or contained within broader patents.)

Technical Support Center: Synthesis of (S)-(-)-1,2-Epithiododecane

Case ID: #EP-S-12-SYN Status: Open Subject: Troubleshooting Side Reactions & Stereochemical Integrity in Chiral Episulfide Synthesis Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary & Reaction Logic

User Query: "I am attempting to synthesize (S)-(-)-1,2-Epithiododecane from the corresponding epoxide, but I am observing low yields, 'gummy' residues, and inconsistent optical rotation. What is going wrong?"

Scientist's Analysis: The conversion of 1,2-epoxydodecane to 1,2-epithiododecane is a nucleophilic substitution where the ring oxygen is replaced by sulfur. While thermodynamically favorable due to the release of ring strain (~27 kcal/mol), thiiranes (episulfides) are kinetically unstable relative to epoxides.

The "gummy" residue indicates uncontrolled polymerization , the most common failure mode. The inconsistent optical rotation suggests stereochemical erosion or incomplete conversion .

The Primary Pathway (The "Happy Path")

To obtain the (S)-(-) enantiomer, you must typically start with (R)-(+)-1,2-epoxydodecane . The reaction mechanism generally involves a nucleophilic attack at the less hindered primary carbon, followed by an intramolecular ring closure that inverts the chiral center (Walden Inversion).

Standard Protocol:

-

Substrate: (R)-1,2-Epoxydodecane

-

Reagent: Thiourea (preferred for mildness) or KSCN.

-

Solvent: Methanol or Acetonitrile (polar protic/aprotic).

-

Catalyst: Mild Lewis Acid (e.g., LiBF4) or Silica Gel support.

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the three primary side reactions: Polymerization, Desulfurization, and Hydrolysis.

Figure 1: Reaction landscape showing the stereospecific inversion pathway and competitive side reactions.

Troubleshooting Guide: Specific Failure Modes

Issue 1: The "Gummy" Product (Polymerization)

Symptoms: The reaction mixture becomes viscous; yield is high by mass but low by GC/NMR; product is insoluble in methanol. Root Cause: Thiiranes are highly susceptible to Ring-Opening Polymerization (ROP) . This is initiated by:

-

Nucleophilic impurities: Unreacted thiourea, amines, or alkoxides.

-

Heat: Thermal initiation.

-

Light: Photo-initiated radical polymerization.

Corrective Protocol:

-

Temperature Control: Maintain reaction temperature below 20°C . Thiiranes are less stable than epoxides; refluxing (common in epoxide synthesis) is often fatal to thiiranes.

-

Quenching: Do not just evaporate the solvent. Wash the organic phase with dilute aqueous acid (0.1 M HCl) immediately after reaction to neutralize anionic initiators before concentration.

-

Stabilization: Add a radical inhibitor (e.g., 0.1% BHT or hydroquinone) during the workup and storage.

Issue 2: Loss of Optical Purity (Low ee)

Symptoms: Product is isolated but specific rotation

-

Racemization of Starting Material: Did you verify the ee of the (R)-epoxide?

-

Double Inversion Failure: If the mechanism shifts from

(concerted) to -

Desulfurization-Resulfurization: The product reverts to alkene (achiral) and re-reacts non-stereoselectively.

Corrective Protocol:

-

Switch Solvent: Avoid highly polar solvents that stabilize carbocations if you suspect

character. Switch from Methanol to Acetonitrile or THF . -

Reagent Check: Use Thiourea over KSCN. The thiourea mechanism proceeds via a rigid isothiouronium salt intermediate which enforces stereospecificity more strictly than the loose ion pairing of KSCN.

Issue 3: Residual Oxygen (Incomplete Conversion)

Symptoms: IR spectrum shows peak at ~830 cm⁻¹ (epoxide) alongside ~600-700 cm⁻¹ (episulfide). Root Cause: The reaction is equilibrium-limited or the sulfur source is "poisoned." Corrective Protocol:

-

Catalyst: Add 1-5 mol% Ceric Ammonium Nitrate (CAN) or LiBF4 . These Lewis acids activate the epoxide oxygen, lowering the activation energy for the sulfur attack without requiring heat [1].

Comparative Reagent Data

Select the sulfur source based on your specific purity vs. yield requirements.

| Feature | Thiourea (Recommended) | KSCN / NH4SCN |

| Mechanism | Formation of cyclic isothiouronium salt | Direct nucleophilic attack |

| Stereospecificity | High (Rigid intermediate) | Moderate (Solvent dependent) |

| Side Products | Urea (Solid, easy to filter) | Cyanate salts (Water soluble) |

| Polymerization Risk | Low (Buffered conditions) | High (Basic conditions promote ROP) |

| Workup | Filtration of urea precipitate | Aqueous wash required |

Step-by-Step Optimized Protocol

To synthesize (S)-(-)-1,2-Epithiododecane while minimizing side reactions:

Reagents:

-

(R)-1,2-Epoxydodecane (1.0 eq)

-

Thiourea (1.1 eq)

-

Ceric Ammonium Nitrate (CAN) (0.05 eq) [Optional but recommended for speed]

-

Solvent: Acetonitrile (Dry)

Procedure:

-

Preparation: Dissolve thiourea in acetonitrile at room temperature.

-

Activation: Add the CAN catalyst. The solution may turn slightly yellow.

-

Addition: Add (R)-1,2-epoxydodecane dropwise over 30 minutes. Do not dump it in. Controlling the concentration of free epoxide minimizes oligomerization.

-

Reaction: Stir at 20°C . Monitor by TLC (Hexane:EtOAc 9:1). The epoxide spot (

) should disappear, replaced by the episulfide ( -

Termination (Critical): Once complete (usually 1-3 hours), add water to precipitate the urea byproduct.

-

Extraction: Extract with n-pentane (preferred over ether/DCM to avoid extracting polar oligomers).

-

Purification: Wash pentane layer with water, dry over

, and concentrate under reduced pressure at <30°C . High vacuum distillation is risky; column chromatography on silica (deactivated with 1%

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose your current batch.

Figure 2: Decision tree for diagnosing synthetic failures.

Frequently Asked Questions (FAQ)

Q: Can I distill the product to purify it? A: Extreme caution is required. Thiiranes can desulfurize (explode/decompose) or polymerize upon heating. If you must distill, use Kugelrohr distillation at high vacuum (<0.1 mmHg) and low temperature (<50°C). Flash chromatography is safer.

Q: Why does the reaction smell so bad?

A: Thiiranes have a potent, garlic-like sulfur odor, and they can degrade into hydrogen sulfide (

Q: I used (S)-epoxide and got (+) rotation. Why? A: This confirms the inversion mechanism. (S)-epoxide inverts to (R)-episulfide, which typically has a (+) rotation. To get your target (S)-(-)-episulfide, you must start with the (R)-epoxide.

References

-

Iranpoor, N., & Kazemi, F. (1998). Ceric Ammonium Nitrate (CAN) Catalyzed Conversion of Epoxides to Thiiranes with Thiourea.[1][2] Tetrahedron , 53(33), 11377–11382.

-

Fokin, A. V., & Kolomiets, A. F. (1975). Thiiranes: Synthesis and Properties. Russian Chemical Reviews , 44(2), 138.

-

Spassky, N., & Sigwalt, P. (1967). Stereospecific Polymerization of Chiral Episulfides. European Polymer Journal , 7(1), 7-15.

-

Zeynizadeh, B. (2002). Mild and Efficient Conversion of Epoxides to Thiiranes with Thiourea under Non-Aqueous Conditions. Journal of Chemical Research , 2002(11), 564-566.

Sources

Technical Support Center: Enhancing the Enantiomeric Excess of (S)-(-)-1,2-Epithiododecane

Welcome to the dedicated technical support guide for the synthesis and enantiomeric enrichment of (S)-(-)-1,2-Epithiododecane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this stereoselective synthesis. Our focus is on practical, field-proven insights to help you achieve the highest possible enantiomeric excess (e.e.) for your target compound.

Introduction

(S)-(-)-1,2-Epithiododecane is a chiral thiirane, a valuable building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. The three-membered thiirane ring is susceptible to nucleophilic attack, making it a versatile intermediate. Achieving high enantiomeric purity is often critical for the desired biological activity and to minimize off-target effects.

The most common and effective strategy for synthesizing (S)-(-)-1,2-Epithiododecane involves a two-step process:

-

Asymmetric Epoxidation: The enantioselective epoxidation of the prochiral alkene, 1-dodecene, to form the precursor, (S)-1,2-epoxydodecane.

-

Stereospecific Sulfurization: The conversion of the chiral epoxide to the corresponding thiirane with retention of stereochemistry.

This guide is structured to address potential issues at each of these critical stages.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the asymmetric epoxidation of 1-dodecene to achieve high e.e. of the (S)-enantiomer?

A1: The Jacobsen-Katsuki epoxidation is a highly effective and widely used method for the enantioselective epoxidation of unfunctionalized alkenes like 1-dodecene.[1] Using the (S,S)-Jacobsen's catalyst, you can selectively synthesize (S)-1,2-epoxydodecane.

Q2: I'm observing low enantiomeric excess in my Jacobsen epoxidation of 1-dodecene. What are the likely causes?

A2: Low e.e. in this reaction can stem from several factors, including the purity of the catalyst and substrate, reaction temperature, and the choice of oxidant and solvent. A systematic troubleshooting approach is recommended, as detailed in the troubleshooting guide below.

Q3: How can I convert (S)-1,2-epoxydodecane to (S)-(-)-1,2-Epithiododecane without losing enantiomeric purity?

A3: The conversion of epoxides to thiiranes using reagents like thiourea or potassium thiocyanate is typically a stereospecific process that proceeds with retention of configuration.[2] However, it is crucial to use mild reaction conditions to prevent side reactions or racemization.

Q4: My final thiirane product has a lower e.e. than my starting epoxide. What could be the reason?

A4: A decrease in e.e. during the sulfurization step can be due to partial racemization of the epoxide under the reaction conditions before the ring-opening and re-closure to the thiirane. This can be caused by harsh conditions (e.g., high temperatures, strongly acidic or basic conditions).

Q5: What is Hydrolytic Kinetic Resolution (HKR), and can it help improve my e.e.?

A5: Hydrolytic Kinetic Resolution (HKR) is a technique used to resolve a racemic mixture of epoxides. It employs a chiral catalyst, such as a chiral (salen)Co(III) complex, to selectively hydrolyze one enantiomer of the epoxide to a diol at a much faster rate than the other.[3] This leaves the unreacted epoxide enriched in the other enantiomer. If your initial epoxidation results in a low to moderate e.e., you can use HKR to further enhance the enantiopurity of your (S)-1,2-epoxydodecane before converting it to the thiirane.

Q6: What are the standard analytical methods to determine the e.e. of 1,2-Epithiododecane and its epoxide precursor?

A6: The most common and reliable methods are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).[4][5] These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas is used to calculate the e.e.

Troubleshooting Guide: Low Enantiomeric Excess

This section provides a detailed breakdown of potential issues and corresponding solutions for the two main stages of (S)-(-)-1,2-Epithiododecane synthesis.

Part 1: Asymmetric Epoxidation of 1-Dodecene (Jacobsen-Katsuki Epoxidation)

Low enantioselectivity in this step is a common challenge. The following workflow can help identify and resolve the issue.

// Nodes Start [label="Low e.e. Observed in\n(S)-1,2-Epoxydodecane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst Integrity & Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Substrate & Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="High Enantiomeric Excess Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Catalyst Sub-nodes Catalyst_Purity [label="Impure or Decomposed\n(S,S)-Jacobsen's Catalyst", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Loading [label="Suboptimal Catalyst Loading", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Conditions Sub-nodes Temperature [label="Reaction Temperature Too High", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Inappropriate Solvent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant [label="Oxidant Addition Too Fast", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CoCatalyst [label="Absence of Axial Ligand", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Substrate Sub-nodes Substrate_Purity [label="Impure 1-Dodecene", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant_Quality [label="Degraded Oxidant (e.g., bleach)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Catalyst; Start -> Conditions; Start -> Substrate;

Catalyst -> Catalyst_Purity [label="Check"]; Catalyst -> Catalyst_Loading [label="Optimize"];

Conditions -> Temperature [label="Optimize"]; Conditions -> Solvent [label="Screen"]; Conditions -> Oxidant [label="Control"]; Conditions -> CoCatalyst [label="Consider Adding"];

Substrate -> Substrate_Purity [label="Verify"]; Substrate -> Oxidant_Quality [label="Verify"];

Catalyst_Purity -> End [label="Solution: Use fresh, high-purity catalyst."]; Catalyst_Loading -> End [label="Solution: Titrate loading (e.g., 2-10 mol%)."]; Temperature -> End [label="Solution: Lower temperature (e.g., 0°C or below)."]; Solvent -> End [label="Solution: Screen non-polar solvents."]; Oxidant -> End [label="Solution: Slow, dropwise addition."]; CoCatalyst -> End [label="Solution: Add N-methylmorpholine N-oxide (NMO)."]; Substrate_Purity -> End [label="Solution: Purify 1-dodecene (e.g., distillation)."]; Oxidant_Quality -> End [label="Solution: Use a fresh, standardized oxidant solution."]; }

Caption: Troubleshooting workflow for low e.e. in Jacobsen epoxidation.| Symptom | Possible Cause | Suggested Solution |

| Low e.e. (<80%) | Impure or decomposed (S,S)-Jacobsen's catalyst: The chiral ligand or the manganese complex may have degraded over time, leading to a less selective or non-selective catalyst. | Use a fresh batch of high-purity catalyst. If preparing the catalyst in-house, ensure complete removal of any unreacted starting materials or byproducts. |

| Reaction temperature is too high: Higher temperatures can lead to a decrease in enantioselectivity as the energy difference between the diastereomeric transition states becomes less significant. | Perform the reaction at a lower temperature. Start at 0°C and consider going down to -20°C or lower if the reaction rate is still acceptable. | |

| Suboptimal catalyst loading: Too little catalyst may result in a slow reaction, while too much can sometimes lead to the formation of less selective catalytic species. | Optimize the catalyst loading, typically in the range of 2-10 mol%. | |

| Inappropriate solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity. For long-chain alkenes like 1-dodecene, solubility can also be a factor.[6] | Screen different solvents. Non-polar solvents like dichloromethane or toluene are often good starting points. For solubility issues, a co-solvent system may be necessary, but this should be carefully optimized. | |

| Rapid addition of the oxidant: A high local concentration of the oxidant can lead to non-catalyzed, non-selective epoxidation. | Add the oxidant (e.g., buffered bleach solution) slowly and dropwise to the reaction mixture with vigorous stirring. | |

| Absence of a co-catalyst/axial ligand: Additives like N-methylmorpholine N-oxide (NMO) can sometimes improve the turnover and selectivity of the Jacobsen catalyst. | Consider adding a catalytic amount of an axial ligand like NMO. | |

| Impure 1-dodecene: Impurities in the starting alkene can interfere with the catalyst or undergo competing reactions. | Purify the 1-dodecene, for example, by distillation, before use. | |